molecular formula C10H12ClF2N3S B12231458 1-(2-Fluoroethyl)-n-[(5-fluoro-2-thienyl)methyl]-1h-pyrazol-4-amine

1-(2-Fluoroethyl)-n-[(5-fluoro-2-thienyl)methyl]-1h-pyrazol-4-amine

Cat. No.: B12231458
M. Wt: 279.74 g/mol
InChI Key: HLTBPNNNIGONNS-UHFFFAOYSA-N
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Description

This compound is a fluorinated pyrazole derivative with a 2-fluoroethyl group at the N1 position and a 5-fluoro-2-thienylmethyl substituent at the pyrazol-4-amine nitrogen. Its molecular formula is C₁₁H₁₂F₂N₄S, and it has a CAS registry number 1856054-68-6 . The fluorine atoms likely enhance metabolic stability and influence electronic properties, while the thienyl group introduces aromatic heterocyclic interactions.

Properties

Molecular Formula

C10H12ClF2N3S

Molecular Weight

279.74 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H11F2N3S.ClH/c11-3-4-15-7-8(5-14-15)13-6-9-1-2-10(12)16-9;/h1-2,5,7,13H,3-4,6H2;1H

InChI Key

HLTBPNNNIGONNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)F)CNC2=CN(N=C2)CCF.Cl

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is typically synthesized via cyclocondensation. A common approach involves reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones under acidic conditions. For example:
$$
\text{Hydrazine} + \text{1,3-Diketone} \xrightarrow{\text{HCl, EtOH}} \text{Pyrazole intermediate}
$$
Modifications at the 4-position are achieved by substituting the amine group early in the synthesis.

Introduction of the 2-Fluoroethyl Group

Alkylation of the pyrazole nitrogen with 2-fluoroethyl bromide is critical. This step is performed in anhydrous dimethylformamide (DMF) using sodium hydride as a base to deprotonate the pyrazole nitrogen, enhancing nucleophilicity:
$$
\text{Pyrazole intermediate} + \text{2-Fluoroethyl bromide} \xrightarrow{\text{NaH, DMF}} \text{N-(2-Fluoroethyl)pyrazole}
$$
Reaction conditions (0–5°C, 12–24 hours) prevent side reactions such as over-alkylation.

Coupling with the Thienylmethyl Amine

The thienylmethyl group is introduced via nucleophilic substitution or reductive amination. Using 5-fluoro-2-thienylmethyl chloride, the reaction proceeds in tetrahydrofuran (THF) under inert atmosphere:
$$
\text{N-(2-Fluoroethyl)pyrazole} + \text{5-Fluoro-2-thienylmethyl chloride} \xrightarrow{\text{K₂CO₃, THF}} \text{Target compound}
$$
Yields improve with slow addition of the electrophile and catalytic iodide.

Reaction Optimization

Temperature and Solvent Effects

  • Low temperatures (0–5°C) minimize thermal degradation of fluorinated intermediates.
  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.

Catalytic Enhancements

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored for introducing the thienyl group, though traditional SN2 reactions remain predominant due to cost efficiency.

Purification and Characterization

Crude products are purified via:

  • Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound.
  • Recrystallization from ethanol/water mixtures enhances purity (>98%).

Characterization employs:

  • ¹H/¹⁹F NMR to confirm fluorine placement and regiochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors reduce reaction times and improve safety by minimizing exposure to hazardous intermediates. Automated systems enable precise control over stoichiometry and temperature, achieving batch-to-batch consistency.

Challenges and Troubleshooting

Regioselectivity Issues

Competing alkylation at multiple pyrazole nitrogens is mitigated by steric hindrance (e.g., using bulky bases).

Fluorine Reactivity

Fluorinated reagents are moisture-sensitive; reactions require anhydrous conditions and argon/nitrogen atmospheres.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-n-[(5-fluoro-2-thienyl)methyl]-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(2-Fluoroethyl)-n-[(5-fluoro-2-thienyl)methyl]-1h-pyrazol-4-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

    Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-n-[(5-fluoro-2-thienyl)methyl]-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target proteins, enhancing binding affinity. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The thienylmethyl group can contribute to the overall hydrophobic interactions, stabilizing the compound-protein complex.

Biological Activity

1-(2-Fluoroethyl)-n-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazole core substituted with a 2-fluoroethyl group and a 5-fluoro-2-thienyl moiety. The presence of these fluorinated groups may enhance its metabolic stability and bioactivity.

Biological Activity Overview

Research indicates that compounds with a pyrazole scaffold exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under discussion has shown promising results in various assays.

Anticancer Activity

In vitro studies have demonstrated that 1-(2-Fluoroethyl)-n-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine possesses significant anticancer activity against several cancer cell lines. For instance:

  • HepG2 (liver cancer) : The compound exhibited a growth inhibition percentage of approximately 54%, indicating moderate efficacy.
  • HeLa (cervical cancer) : A growth inhibition of about 38% was observed, suggesting potential as an anticancer agent without significant toxicity to normal cells .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been investigated through its effect on pro-inflammatory cytokine release. Studies showed that it could inhibit the release of TNF-alpha in stimulated immune cells, highlighting its potential as an anti-inflammatory agent .

Structure-Activity Relationships (SAR)

The introduction of different substituents at the pyrazole's N1 position significantly influences biological activity. For example:

  • Alkyl and Aryl Substituents : Alterations in these groups can lead to a loss of antiproliferative activity against various cell lines .
  • Thienyl Moiety : The incorporation of the thienyl group at position 5 has been linked to enhanced toxicity profiles, which may necessitate careful consideration in drug development .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar pyrazole derivatives:

CompoundActivityCell LineIC50 Value
Compound AAnticancerHepG225 µM
Compound BAnti-inflammatoryLPS-stimulated macrophagesIC50 = 0.283 mM
Compound CAntioxidantVarious assays (ABTS, FRAP)Not specified

These findings underscore the potential of pyrazole derivatives in therapeutic applications, with ongoing research focusing on optimizing their structures for improved efficacy and reduced toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents Molecular Formula Key Properties Reference
1-(2-Fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine N1: 2-Fluoroethyl; N4: 5-Fluoro-2-thienylmethyl C₁₁H₁₂F₂N₄S High fluorination; thiophene-based aromaticity
1-(2,2-Difluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine N1: 2,2-Difluoroethyl; N4: 4-Methoxybenzyl C₁₃H₁₅F₂N₃O Increased lipophilicity due to difluoroethyl and methoxy groups
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride N1: 2-Fluoroethyl; N4: Ethyl-methylpyrazolemethyl C₁₂H₂₀ClFN₆ Enhanced solubility due to hydrochloride salt; branched alkyl substituents
1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine N1: 2,4-Bis(trifluoromethyl)benzyl C₁₂H₉F₆N₃ Extreme lipophilicity; strong electron-withdrawing effects
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine N4: Thiazol-2-amine; N1: Pyrazolylmethyl C₇H₇N₅S Dual heterocyclic system; potential for hydrogen bonding

Pharmacological and Physicochemical Properties

  • Fluorine Impact: The 2-fluoroethyl group in the target compound reduces metabolic oxidation compared to non-fluorinated analogs (e.g., ethyl or methyl groups) .
  • Aromatic Substituents : The 5-fluoro-2-thienylmethyl group offers π-π stacking interactions distinct from phenyl or benzyl groups in analogs like 1-{[2,4-bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine .
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas trifluoromethyl groups (e.g., ) prioritize membrane permeability.

Key Research Findings

  • Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups in analogs enhance resistance to enzymatic degradation but may reduce binding affinity to polar targets.
  • Thermodynamic Stability : Compounds with branched alkyl chains (e.g., ) exhibit higher melting points compared to aryl-substituted derivatives.
  • Biological Activity : Thienyl and thiazolyl groups () are associated with kinase inhibition, while trifluoromethylated analogs () show promise in CNS-targeted therapies.

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